molecular formula C14H24O2Si B8482203 2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-ol

2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-ol

Cat. No.: B8482203
M. Wt: 252.42 g/mol
InChI Key: MAMJBAMXDQAXDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-ol is an organic compound that features a benzene ring substituted with a tert-butyldimethylsiloxy group and an ethanol group. This compound is often used in organic synthesis due to its unique chemical properties and reactivity.

Properties

Molecular Formula

C14H24O2Si

Molecular Weight

252.42 g/mol

IUPAC Name

2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethanol

InChI

InChI=1S/C14H24O2Si/c1-14(2,3)17(4,5)16-13-8-6-12(7-9-13)10-11-15/h6-9,15H,10-11H2,1-5H3

InChI Key

MAMJBAMXDQAXDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-ol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting silyl ether is then subjected to further reactions to introduce the benzeneethanol moiety .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The tert-butyldimethylsiloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Ethylbenzene derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-ol involves the formation of stable silyl ethers, which protect hydroxyl groups from unwanted reactions. The tert-butyldimethylsiloxy group can be selectively removed under mild acidic or basic conditions, allowing for controlled deprotection and further functionalization of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-ol is unique due to its combination of a benzene ring and an ethanol group, which provides distinct reactivity and versatility in organic synthesis. Its ability to form stable silyl ethers makes it a valuable tool for protecting hydroxyl groups during complex synthetic procedures.

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